

Radafaxine's Effects on Monoamine Reuptake: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Radafaxine (also known as GW353162) is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was under development by GlaxoSmithKline. As a derivative of bupropion, its pharmacological profile is characterized by a more potent inhibition of the norepinephrine transporter (NET) compared to the dopamine transporter (DAT), with minimal to no significant interaction with the serotonin transporter (SERT). This guide provides a comprehensive overview of the available data on Radafaxine's effects on monoamine reuptake, including semi-quantitative comparisons, in-vivo human data, and representative experimental protocols for assessing monoamine transporter binding and reuptake inhibition. Due to the discontinuation of its development, detailed quantitative in-vitro binding and reuptake inhibition data (Ki and IC50 values) are not readily available in the public domain.

Introduction

Monoamine reuptake inhibitors are a cornerstone in the treatment of various neuropsychiatric disorders. By blocking the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters, these drugs increase the extracellular concentrations of their respective neurotransmitters, thereby modulating synaptic signaling. **Radafaxine** was developed as an NDRI with a distinct pharmacological profile compared to its parent compound, bupropion. It was investigated for several indications, including major depressive disorder and neuropathic



pain, before its development was halted. Understanding its interaction with monoamine transporters is crucial for comprehending its therapeutic potential and side-effect profile.

Core Pharmacological Profile

Radafaxine is primarily a norepinephrine-dopamine reuptake inhibitor.[1] Available information indicates a significant selectivity for the norepinephrine transporter over the dopamine transporter.

Quantitative and Semi-Quantitative Data

Precise in-vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) for **Radafaxine** at SERT, NET, and DAT are not publicly available. However, comparative efficacy data has been reported:

Transporter	Radafaxine's Efficacy vs. Bupropion	Primary Effect
SERT	Not reported; presumed to be insignificant	-
NET	392% of bupropion's efficacy	Norepinephrine Reuptake Inhibition
DAT	70% of bupropion's efficacy	Dopamine Reuptake Inhibition

This data is based on reports from GlaxoSmithKline and provides a semi-quantitative comparison of **Radafaxine**'s potency relative to bupropion.[1]

In-Vivo Human Data: Dopamine Transporter Occupancy

A study utilizing Positron Emission Tomography (PET) with [11C]cocaine in humans provided insights into the in-vivo effects of **Radafaxine** on DAT.[2]



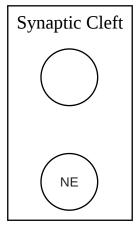
Time After Administration (40 mg, p.o.)	Mean DAT Blockade (%)
1 hour	11%
4 hours (Peak)	22%
8 hours	17%
24 hours	15%

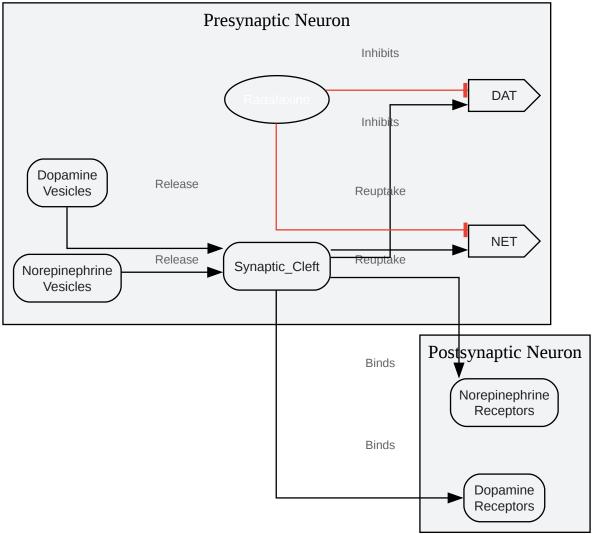
The study concluded that **Radafaxine** exhibits a slow onset and relatively low potency in blocking DAT in the human brain.[2]

Signaling Pathways and Mechanisms

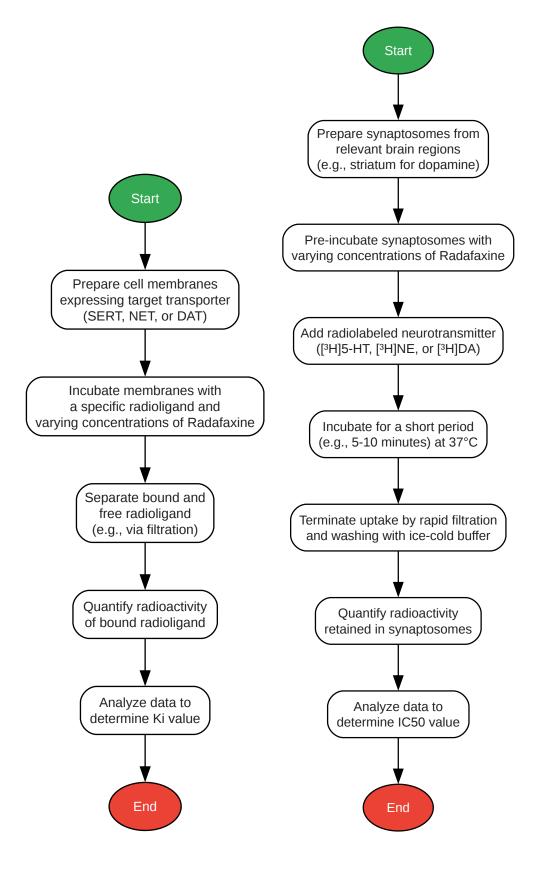
The primary mechanism of action of **Radafaxine** involves the inhibition of NET and DAT, leading to an accumulation of norepinephrine and dopamine in the synaptic cleft. This enhanced monoaminergic neurotransmission is believed to underlie its therapeutic effects.











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References

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